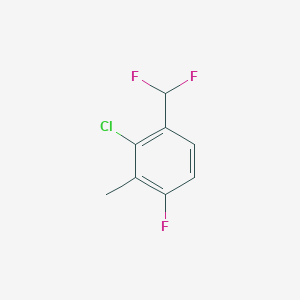
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-methylbenzene (toluene) followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases, along with catalysts to facilitate the reactions. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. .
Applications De Recherche Scientifique
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be compared with similar compounds such as:
2-Chloro-1,1-difluoroethane: A haloalkane with similar halogenation but different structural properties.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with distinct applications and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C8H6ClF3 |
|---|---|
Poids moléculaire |
194.58 g/mol |
Nom IUPAC |
2-chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6ClF3/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,8H,1H3 |
Clé InChI |
LCJUIARMURICSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


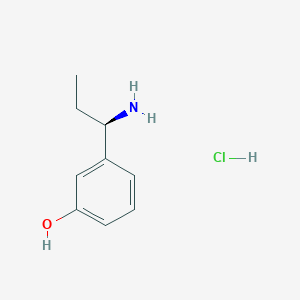
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
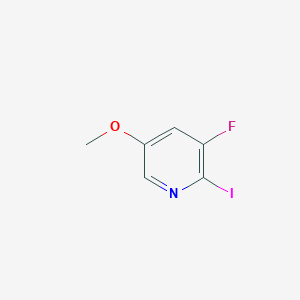
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
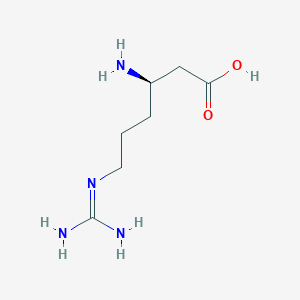
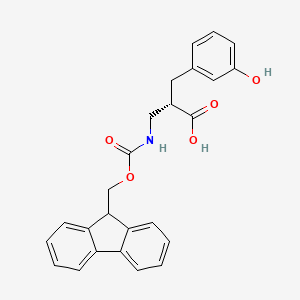
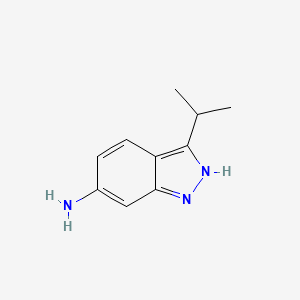
![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
